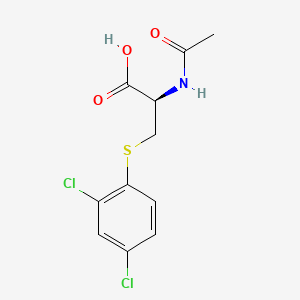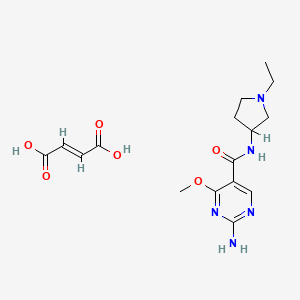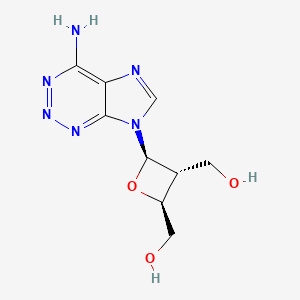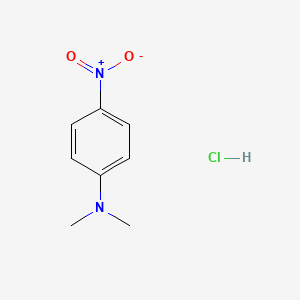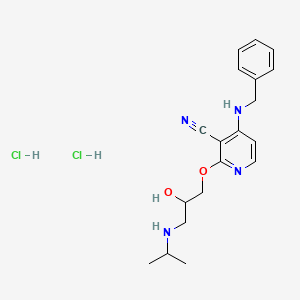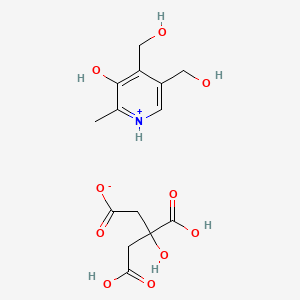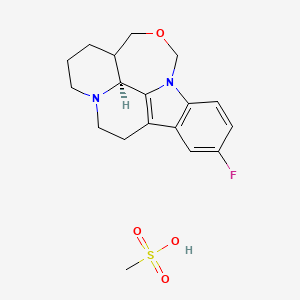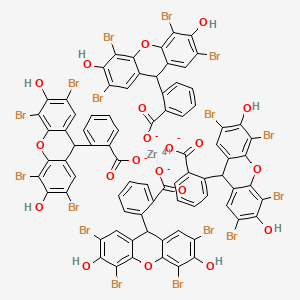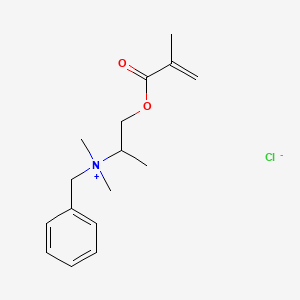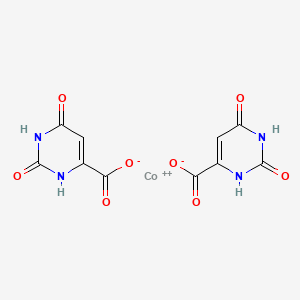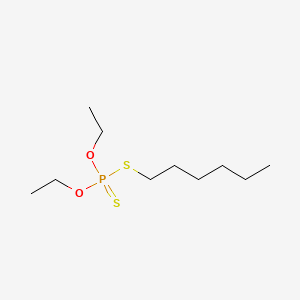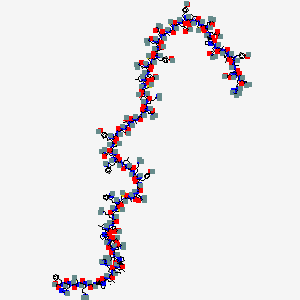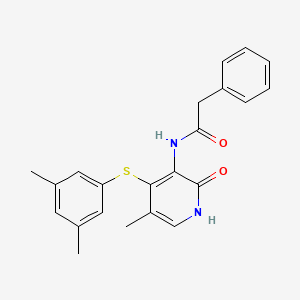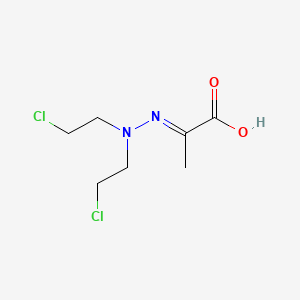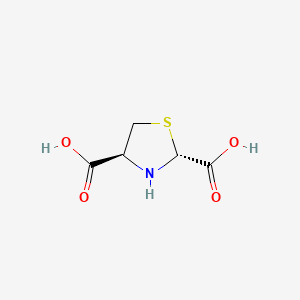
2,4-Thiazolidinedicarboxylic acid, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Thiazolidinedicarboxylic acid, trans- is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions
2,4-Thiazolidinedicarboxylic acid, trans- can be synthesized through the condensation of L-cysteine with glyoxylic acid monohydrate in acetic acid under reflux conditions . The reaction can also be performed using dichloroacetic acid under alkaline conditions . These methods allow for the diastereoselective synthesis of the compound with high purity.
Industrial Production Methods
While specific industrial production methods for 2,4-Thiazolidinedicarboxylic acid, trans- are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials such as L-cysteine and glyoxylic acid monohydrate makes the synthesis economically viable for large-scale production.
化学反応の分析
Types of Reactions
2,4-Thiazolidinedicarboxylic acid, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, making them suitable for various synthetic applications.
Major Products Formed
The major products formed from these reactions include thiazolidine derivatives, sulfoxides, and sulfones. These products have diverse applications in medicinal chemistry and material science.
科学的研究の応用
2,4-Thiazolidinedicarboxylic acid, trans- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Thiazolidine derivatives have shown promise as antimicrobial, antioxidant, and hypoglycemic agents.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 2,4-Thiazolidinedicarboxylic acid, trans- involves its interaction with various molecular targets and pathways. For example, in the inhibition of melanin production, the compound interacts with enzymes involved in the melanin biosynthesis pathway, thereby reducing the formation of eumelanin . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
類似化合物との比較
2,4-Thiazolidinedicarboxylic acid, trans- can be compared with other thiazolidine derivatives such as:
2-Methylthiazolidine-2,4-dicarboxylic acid: This compound is also used in skin-whitening applications but has different stability and odor properties.
Thiazolidin-2,4-dione: Known for its antimicrobial and hypoglycemic activities, this compound has a different substitution pattern on the thiazolidine ring.
The uniqueness of 2,4-Thiazolidinedicarboxylic acid, trans- lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
特性
CAS番号 |
141627-81-8 |
|---|---|
分子式 |
C5H7NO4S |
分子量 |
177.18 g/mol |
IUPAC名 |
(2R,4S)-1,3-thiazolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4S/c7-4(8)2-1-11-3(6-2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3-/m1/s1 |
InChIキー |
DAXBISKSIDBYEU-PWNYCUMCSA-N |
異性体SMILES |
C1[C@@H](N[C@H](S1)C(=O)O)C(=O)O |
正規SMILES |
C1C(NC(S1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


